(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester
Overview
Description
(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of an iodine atom at the 4-position and a methyl group at the 2-position on the phenoxy ring, with an acetic acid ethyl ester moiety attached to the phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester typically involves the following steps:
Methylation: The methyl group at the 2-position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The phenoxyacetic acid can be esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Deiodinated phenoxyacetic acid ethyl ester.
Substitution: Various substituted phenoxyacetic acid ethyl esters depending on the nucleophile used.
Scientific Research Applications
(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The iodine atom and the phenoxyacetic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Iodo-phenoxy)-acetic acid ethyl ester: Lacks the methyl group at the 2-position.
(2-Methyl-phenoxy)-acetic acid ethyl ester: Lacks the iodine atom at the 4-position.
Phenoxyacetic acid ethyl ester: Lacks both the iodine and methyl groups.
Uniqueness
(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester is unique due to the presence of both the iodine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(4-iodo-2-methylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLLPEKXTLWIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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